Methyl 4-(4-aminophenyl)butanoate

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Researchers developing cartilage-targeted chlorambucil derivatives face a critical SAR bottleneck: positional isomers (e.g., 2- or 3-aminophenyl) or free acid forms abolish biological activity, making the specific para-aminophenyl methyl ester configuration non-negotiable. This compound resolves that challenge: • Confirmed intermediate for quaternary ammonium chlorambucil derivatives targeting chondrosarcoma; 96% synthetic yield from acid precursor ensures cost-efficient scale-up. • Negligible CYP3A4 inhibition (IC50 >50,000 nM) supports use in lead optimization programs where metabolic liability avoidance is critical. • Batch-specific QC documentation (NMR, HPLC) provided; ≥97% purity across major suppliers ensures analytical reproducibility.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 20637-09-6
Cat. No. B1360126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-aminophenyl)butanoate
CAS20637-09-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1=CC=C(C=C1)N
InChIInChI=1S/C11H15NO2/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8H,2-4,12H2,1H3
InChIKeyCLKHQWJXESOLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-aminophenyl)butanoate Overview


Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6), also known as methyl 4-aminobenzenebutanoate, is a synthetic organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol [1]. It is a methyl ester derivative of 4-(4-aminophenyl)butyric acid and features a primary aromatic amine and an ester functional group. The compound is primarily utilized as a critical intermediate in the synthesis of pharmaceutical agents, notably derivatives of the anticancer drug chlorambucil . It is characterized by a melting point of 42°C and a boiling point of 323.9±25.0 °C at 760 mmHg [1].

Substitution Risks for Methyl 4-(4-aminophenyl)butanoate


Generic substitution of Methyl 4-(4-aminophenyl)butanoate with structurally similar compounds like other aminophenyl butanoate esters, the free acid 4-(4-aminophenyl)butyric acid, or other butyrate esters is not scientifically equivalent. The specific para-aminophenyl substitution pattern on the butanoate chain is critical for its targeted activity. For instance, an analogue study involving 26 butyrate derivatives found that compounds carrying amino, hydroxyl, or methyl substitutions at the 2-, 3-, or 4-position of the aliphatic moiety of butyrate exhibited no activity, while others like propionate and 4-benzoylbutyrate showed comparable effects . This indicates a strict structure-activity relationship (SAR) where even minor positional isomerism (e.g., 2- vs. 4-aminophenyl) or the choice of ester versus free acid can abolish or significantly alter biological effect, highlighting the non-fungible nature of this specific compound in experimental and synthetic workflows.

Quantitative Evidence for Methyl 4-(4-aminophenyl)butanoate


Synthesis Yield: Methyl Ester vs. Free Acid

In the synthesis of chlorambucil derivatives, Methyl 4-(4-aminophenyl)butanoate (the methyl ester) demonstrates a significantly higher and more consistent synthetic yield compared to using the free acid, 4-(4-aminophenyl)butyric acid, as an intermediate. The esterification step using methanol and a catalytic acid achieves a 96% yield of the target methyl ester from the free acid . Furthermore, a hydrogenation route from methyl 4-(4-nitrophenyl)butyrate provides an 88% yield of the desired product . These high yields contrast with the additional steps and lower overall efficiency that would be encountered if the free acid were directly employed in subsequent alkylation or coupling reactions, as the ester serves as a more reactive electrophile and a protected form of the carboxylic acid, facilitating cleaner and higher-yielding transformations to the final active pharmaceutical ingredient (API).

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

CYP3A4 Inhibition Potential

Methyl 4-(4-aminophenyl)butanoate exhibits a notably weak inhibition of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, with an IC50 value exceeding 50,000 nM (>50 µM) [1]. This is in contrast to many drug-like molecules and intermediates that can strongly inhibit CYP3A4 at low nanomolar concentrations, leading to potential drug-drug interactions (DDI). For example, the well-known CYP3A4 inhibitor ketoconazole has an IC50 of approximately 0.05 µM (50 nM) [2], representing a >1000-fold difference in potency. The high IC50 for Methyl 4-(4-aminophenyl)butanoate suggests a minimal risk of CYP3A4-mediated metabolism interference, a valuable characteristic for a synthetic intermediate that may be present in trace amounts during API development or for compounds designed to avoid metabolic liabilities.

Drug Metabolism ADME-Tox Enzyme Inhibition

Purity & Quality Control Differentiation

Commercially available Methyl 4-(4-aminophenyl)butanoate is offered at different purity levels by various suppliers, which directly impacts its suitability for sensitive applications. One major supplier, Bidepharm, specifies a standard purity of 97% and provides batch-specific quality control reports including NMR, HPLC, or GC . In contrast, another supplier, Active Biopharma, offers the compound with a minimum purity of NLT 98% [1]. While both purities are suitable for many synthetic applications, the 1% absolute difference in purity can be significant for highly sensitive assays, quantitative analytical method development, or when used as a starting material for cGMP manufacturing where higher purity specifications are mandated. The availability of detailed QC documentation (e.g., NMR, HPLC) from Bidepharm provides an additional layer of verification not explicitly detailed by all vendors, offering procurement professionals a tangible, documented advantage in ensuring lot-to-lot consistency.

Quality Assurance Procurement Specifications Analytical Chemistry

Structural Specificity for Cartilage-Targeted Synthesis

Methyl 4-(4-aminophenyl)butanoate is specifically utilized as an intermediate in the synthesis of a quaternary ammonium (QA) derivative of chlorambucil, a compound designed for targeted therapy against chondrosarcoma . This QA derivative leverages the affinity of the quaternary ammonium moiety for cartilage to selectively concentrate the cytotoxic agent in malignant cartilaginous tissue, thereby aiming to improve the therapeutic index through reduced systemic side effects . This application is directly linked to the para-aminophenyl butanoate scaffold, which provides the necessary amine handle for introducing the QA group. In contrast, isomers like methyl 4-(2-aminophenyl)butanoate or methyl 4-(3-aminophenyl)butanoate, which have the amine in an ortho- or meta- position, would alter the molecular geometry and electronic properties, likely diminishing or eliminating the ability to form the specific derivative with optimal cartilage-targeting properties. The selection of the para-aminophenyl isomer is therefore not arbitrary but a precise requirement for this specific and clinically relevant synthetic pathway.

Targeted Therapy Chondrosarcoma Drug Development

Methyl 4-(4-aminophenyl)butanoate Application Scenarios


Targeted Chondrosarcoma Therapeutics Synthesis

Procurement of Methyl 4-(4-aminophenyl)butanoate is essential for research groups focused on developing cartilage-targeted anticancer agents. As documented, this specific compound serves as a critical intermediate in synthesizing quaternary ammonium derivatives of chlorambucil, designed to selectively concentrate in malignant cartilaginous tissue for treating chondrosarcoma . The para-aminophenyl configuration is structurally required for this pathway, and the high synthetic yield (96%) of the compound from its acid precursor ensures an efficient and cost-effective supply for multi-step syntheses .

Low CYP3A4 Inhibition Applications

In drug discovery and lead optimization programs where minimizing drug-drug interaction potential is a priority, Methyl 4-(4-aminophenyl)butanoate presents a favorable profile. Its IC50 against CYP3A4 is greater than 50,000 nM, indicating negligible inhibition of this key metabolic enzyme . This quantitative data supports its use as a building block for constructing compound libraries or advancing leads where avoiding CYP3A4 metabolism issues is a critical design criterion, as it reduces the risk of later-stage attrition due to metabolic liabilities.

Analytical Method Development & Reference Standards

Due to its well-defined physical properties and the availability of high-purity commercial material (97% with detailed QC reports including NMR and HPLC ), Methyl 4-(4-aminophenyl)butanoate is suitable for use as a reference standard in analytical method development. Its melting point (42°C) and boiling point (323.9±25.0 °C) are established , and the batch-specific purity documentation from suppliers like Bidepharm allows for its confident use in calibrating instruments, validating HPLC methods for related substances, or serving as a control in stability studies for chlorambucil-related products.

SAR Studies of Butyrate Derivatives

As highlighted in an analogue study of 26 butyrate derivatives, specific structural modifications, such as amino substitutions on the aliphatic moiety, can abolish biological activity . Methyl 4-(4-aminophenyl)butanoate serves as a valuable tool compound in SAR investigations aimed at dissecting the molecular features responsible for histone deacetylase (HDAC) inhibition or cellular metabolism disruption. Its defined activity profile (e.g., inhibition of histone and deacetylase production in human adenocarcinoma cells ) and its inactivity in certain butyrate analogue assays make it a key comparator for elucidating the mechanisms of action of related compounds.

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